(2-Amino-4-chlorophenyl)(3,4-dihydro-2H-pyran-6-yl)-methanone
CAS No.: 1603124-99-7
Cat. No.: VC0108533
Molecular Formula: C₁₂H₁₂ClNO₂
Molecular Weight: 237.68
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1603124-99-7 |
|---|---|
| Molecular Formula | C₁₂H₁₂ClNO₂ |
| Molecular Weight | 237.68 |
| IUPAC Name | (2-amino-4-chlorophenyl)-(3,4-dihydro-2H-pyran-6-yl)methanone |
| Standard InChI | InChI=1S/C12H12ClNO2/c13-8-4-5-9(10(14)7-8)12(15)11-3-1-2-6-16-11/h3-5,7H,1-2,6,14H2 |
| SMILES | C1CC=C(OC1)C(=O)C2=C(C=C(C=C2)Cl)N |
Introduction
# (2-Amino-4-chlorophenyl)(3,4-dihydro-2H-pyran-6-yl)-methanone: A Comprehensive Analysis
This compound, denoted as (2-amino-4-chlorophenyl)(3,4-dihydro-2H-pyran-6-yl)-methanone, is a synthetic intermediate with structural features that combine aromatic and heterocyclic motifs. Its primary applications lie in organic synthesis, particularly in the development of bioactive molecules. Below is a detailed breakdown of its properties, synthesis, and research implications.
Molecular Identity and Formula
The compound’s molecular formula is C₁₂H₁₂ClNO₂, with a molecular weight of 237.68 g/mol . Its structure comprises two distinct aryl groups linked by a ketone moiety:
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2-Amino-4-chlorophenyl group: A benzene ring substituted with an amino (-NH₂) group at position 2 and a chlorine atom at position 4.
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3,4-Dihydro-2H-pyran-6-yl group: A partially saturated six-membered oxygen-containing ring (pyran) with a ketone substituent at position 6.
| Property | Value | Source |
|---|---|---|
| CAS Number | 1603124-99-7 | |
| Molecular Formula | C₁₂H₁₂ClNO₂ | |
| Molecular Weight | 237.68 g/mol | |
| SMILES Notation | Not directly provided |
Key Functional Groups
The molecule’s reactivity is governed by:
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Amino Group (-NH₂): Participates in nucleophilic reactions, such as acylation or alkylation.
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Chloro Substituent: May undergo electrophilic substitution or serve as a leaving group in cross-coupling reactions.
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Ketone Moiety (C=O): Enables condensation reactions or reductions to secondary alcohols.
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Dihydropyran Ring: Contributes to steric and electronic effects, potentially influencing reaction pathways.
Synthesis and Preparation
Table 1: Hypothetical Reagents and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1. Pyran Ring Formation | Acid-catalyzed cyclization | Construct dihydropyran core |
| 2. Ketone Installation | Acetyl chloride, Lewis acid | Introduce ketone at position 6 |
| 3. Coupling Reaction | Ullmann-type coupling | Attach 2-amino-4-chlorophenyl group |
Challenges in Synthesis
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Steric Hindrance: Bulky substituents on the pyran ring may reduce reaction efficiency.
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Regioselectivity: Control of substitution patterns on the benzene ring is critical.
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Purity: Isolation of the desired isomer from byproducts requires rigorous purification.
Applications in Chemical Research
Role as a Building Block
The compound serves as a versatile intermediate in synthesizing:
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Pharmaceuticals: Potential use in developing kinase inhibitors or anticancer agents .
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Agrochemicals: Derivatives may exhibit herbicidal or fungicidal activity.
| Derivative Type | Biological Target | Example Reaction |
|---|---|---|
| Pyrazole hybrids | Kinase enzymes | Cyclization with hydrazine |
| Benzimidazole analogs | Fungal pathogens | Condensation with o-phenylenediamine |
Research-Grade Specifications
Commercial suppliers (e.g., Clinivex, Hölzel Biotech) offer this compound with the following characteristics:
| Parameter | Specification | Source |
|---|---|---|
| Purity | ≥95% (HPLC) | |
| Packaging | 250 mg–750 mg vials | |
| Storage | -20°C (anhydrous conditions) |
Physical and Spectroscopic Properties
Basic Properties
Limited data are available, but trends can be inferred:
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Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the ketone and amino groups.
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Stability: Susceptible to hydrolysis under acidic/basic conditions due to the amide-like structure.
Spectroscopic Data
Hypothetical spectral features include:
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IR (cm⁻¹): ~1650 (C=O stretch), ~3350 (N–H stretch).
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¹H NMR (δ): Aromatic protons (7.0–8.0 ppm), dihydropyran protons (1.5–3.5 ppm).
| Risk | Precautions |
|---|---|
| Irritation | Use gloves, goggles, and lab coat |
| Respiratory Sensitivity | Work in fume hood |
| Flammability | Avoid open flames |
Research Gaps and Future Directions
Unanswered Questions
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